Kojic Acid

Description

Properties

IUPAC Name |

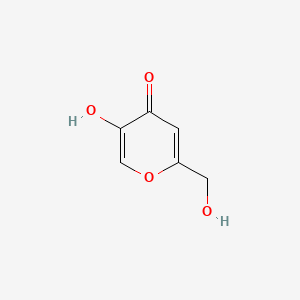

5-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNERDRQOWKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040236 | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |

CAS No. |

501-30-4 | |

| Record name | Kojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153.5 °C, 161 °C | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Potential of Kojic Acid: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Physicochemical Properties and Research Applications of Kojic Acid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core physicochemical properties of this compound. This document provides an in-depth analysis of its characteristics and outlines key experimental protocols to facilitate its application in research and development.

Core Physicochemical Properties of this compound

This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring fungal metabolite with a range of biological activities, most notably its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis.[1][2] A thorough understanding of its physicochemical properties is fundamental for its effective application in research.

| Property | Value |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol [3][4] |

| Melting Point | 152-155 °C[4][5][6][7] |

| pKa | Approximately 7.9 - 9.4[3][5][8] |

| LogP (Octanol-Water) | -0.64[3][4] |

| Appearance | White to off-white crystalline powder[4][5][9] |

| Solubility | Water: Soluble[4][8]Ethanol: Soluble[3][10]Acetone: Soluble[3][4]DMSO: Soluble (approx. 16 mg/ml)[10]Ethyl Acetate: Slightly soluble[4]Ether: Slightly soluble[3][4]Chloroform: Slightly soluble[4]Benzene: Insoluble[3][4] |

| UV/Vis Spectroscopy | λmax at approximately 218 nm and 272 nm in various solvents[10][11] |

| Infrared Spectroscopy | Characteristic peaks for -OH, C=O, C=C, and C-O-C functional groups.[12][13][14] |

| NMR Spectroscopy | 1H and 13C NMR spectra have been characterized for structural elucidation.[15][16][17][18] |

| Stability | Sensitive to light, heat, and oxidation, especially in aqueous solutions at higher pH.[4][19][20] More stable in slightly acidic conditions (pH 3-5).[19][20] Adding antioxidants can enhance stability.[20] |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its depigmenting effects is through the inhibition of tyrosinase. This enzyme contains a binuclear copper center essential for its catalytic activity in the melanin biosynthesis pathway. This compound acts as a chelating agent, binding to the copper ions in the active site of tyrosinase, thereby preventing the enzyme from converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[8][9][21][22] This inhibition is a key focus of research for applications in dermatology and cosmetology.

Experimental Protocols

Determination of Tyrosinase Inhibitory Activity (Mushroom Tyrosinase)

This protocol outlines a common in vitro method to assess the tyrosinase inhibitory potential of this compound.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (as a positive control and test substance)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 2 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay in 96-well Plate:

-

Measurement:

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of this compound.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of water and acetonitrile (e.g., 80:20 v/v).[12] The aqueous phase can be acidified (e.g., with 0.1% acetic acid) to improve peak shape.

-

Flow Rate: Typically 0.7-1.0 mL/min.[12]

-

Detection Wavelength: 268-280 nm.[12]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Stability Testing of this compound Formulations

This protocol provides a framework for assessing the stability of this compound in a formulation, based on ICH guidelines.

Methodology:

-

Formulation Preparation: Prepare the formulation containing this compound.

-

Storage Conditions: Store the formulation under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH). Photostability testing should also be conducted by exposing the formulation to a light source as described in ICH Q1B.

-

Testing Intervals: Test the formulation at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analytical Procedures: At each time point, evaluate the following:

-

Appearance: Visual inspection for changes in color, odor, and phase separation.

-

pH: Measure the pH of the formulation.

-

Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method to determine any degradation.

-

Degradation Products: Monitor for the appearance of any degradation products.

-

Experimental and Research Workflow

The following diagram illustrates a typical workflow for the research and development of a product containing this compound, from initial characterization to formulation and stability testing.

This technical guide provides a foundational understanding of this compound for research applications. For more specific and detailed protocols, researchers are encouraged to consult the cited literature and relevant pharmacopeial standards.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase inhibition assay [bio-protocol.org]

- 4. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 5. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]

- 8. In vitro and in silico studies of the inhibitory effects of some novel this compound derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of this compound Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]

- 12. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. insider.thefdagroup.com [insider.thefdagroup.com]

- 15. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmp.ir [jmp.ir]

- 18. researchgate.net [researchgate.net]

- 19. database.ich.org [database.ich.org]

- 20. researchgate.net [researchgate.net]

- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

Spectroscopic Analysis of Kojic Acid: A Technical Guide for Structural Elucidation

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core spectroscopic techniques used for the structural elucidation and characterization of Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). By leveraging Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally confirm the molecular structure, identify functional groups, and assess the purity of this important fungal metabolite.

Introduction to this compound

This compound is a naturally occurring pyranone produced by several species of fungi, particularly Aspergillus oryzae.[1] Its structure, featuring a γ-pyrone ring with hydroxyl and hydroxymethyl substituents, is responsible for its well-known application as a tyrosinase inhibitor in the cosmetics and food industries for skin whitening and preventing enzymatic browning.[1][2] Accurate structural confirmation via spectroscopic methods is a critical step in quality control, synthesis verification, and the development of new derivatives.

Spectroscopic Characterization Workflow

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides complementary information. The data from these independent analyses are then combined to build a complete and unambiguous picture of the molecule's architecture.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores and conjugated systems within a molecule. For this compound, this technique confirms the π-electron system of the γ-pyrone ring.

Experimental Protocol

-

Solvent Selection: Use a UV-transparent solvent, such as distilled water, methanol, or ethanol.

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 40 µg/mL).[3]

-

Calibration Curve: Create a series of dilutions from the stock solution (e.g., 4, 8, 12, 16, 20 µg/mL) to establish a calibration curve for quantitative analysis.[3]

-

Sample Preparation: Dissolve the unknown this compound sample in the chosen solvent to a concentration within the linear range of the calibration curve.

-

Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from approximately 400 nm to 200 nm, using the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Summary: UV-Vis Spectroscopy

| Parameter | Typical Value | Solvent | Reference |

| λmax | ~269 nm | Distilled Water | [3] |

| λmax | ~268 nm | Saline Solution | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of dry this compound powder with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Data Summary: FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3270 - 3179 | O-H Stretch (H-bonded) | Ring & Aliphatic -OH | [5] |

| ~3074 | C-H Stretch | Vinylic C-H | [6] |

| ~2925 | C-H Stretch | Aliphatic C-H (-CH₂) | [5] |

| ~1630 | C=O Stretch | γ-Pyrone Ketone | [6] |

| ~1577 | C=C Stretch | Ring Alkene | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol

-

Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (MeOD) or DMSO-d₆).

-

Sample Preparation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz).[6][7] Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more detailed analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[7]

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign chemical shifts (δ) for both ¹H and ¹³C spectra, using the residual solvent peak as an internal reference.

Data Summary: ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| ~7.97 | Singlet | 1H | H-1 (Ring Proton) | MeOD | [7] |

| ~6.52 | Singlet | 1H | H-4 (Ring Proton) | MeOD | [7] |

| ~4.43 | Singlet | 2H | H-6 (-CH₂OH) | MeOD | [7] |

Data Summary: ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| ~176.9 | C-3 (C=O) | MeOD | [7] |

| ~170.4 | C-5 (C-OH) | MeOD | [7] |

| ~147.4 | C-2 | MeOD | [7] |

| ~141.0 | C-4 | MeOD | [7] |

| ~110.7 | C-1 | MeOD | [7] |

| ~61.2 | C-6 (-CH₂OH) | MeOD | [7] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. Fragmentation patterns provide additional structural clues.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or after separation by Liquid Chromatography (LC).[6][7]

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer to obtain the exact mass.[6]

-

Fragmentation (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural analysis.

-

Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses or fragments.

Data Summary: Mass Spectrometry

| Parameter | Value | Ionization Mode | Reference |

| Molecular Formula | C₆H₆O₄ | - | [1] |

| Molecular Weight | 142.11 g/mol | - | [1] |

| [M+H]⁺ (HRMS) | 143.0335 | ESI (+) | [8] |

| Common Fragments | m/z 125 ([M+H-H₂O]⁺), 114 ([M+H-CHO]⁺), 97 ([M+H-H₂O-CO]⁺) | ESI (+) | Inferred |

Combined Spectroscopic Interpretation

No single technique provides all the necessary information for structural elucidation. The power of this approach lies in combining the data from all four analyses to build a conclusive structural proof.

References

- 1. This compound | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and properties of the this compound dimer and its potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring metabolite produced by several species of fungi, particularly Aspergillus oryzae.[1][2][3] First isolated in 1907, it has garnered significant interest across the cosmetic, pharmaceutical, and food industries.[3][4] Its biological activities are intrinsically linked to its unique chemical architecture, most notably its ability to chelate metal ions. This property is the foundation of its principal application as a tyrosinase inhibitor for skin lightening and the management of hyperpigmentation.[4][5][6] Beyond dermatology, this compound and its derivatives have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anti-proliferative properties.[6]

This technical guide provides a detailed examination of the chemical structure, functional groups, and physicochemical properties of this compound. It includes detailed experimental protocols for its characterization and functional assessment and explores its mechanism of action, including its influence on key cellular signaling pathways.

Chemical Structure and Functional Groups

This compound is a heterocyclic organic compound belonging to the pyranone class.[1][4] Its IUPAC name is 5-hydroxy-2-(hydroxymethyl)pyran-4-one, and its molecular formula is C₆H₆O₄.[1][2]

Caption: Chemical structure and key functional groups of this compound.

The molecule's core is a γ-pyrone ring , a six-membered heterocyclic ring containing an oxygen atom, a ketone group, and two carbon-carbon double bonds.[4] The key functional groups that dictate its chemical reactivity and biological activity are:

-

Primary Alcohol Group (-CH₂OH) at C2: This hydroxymethyl group can undergo reactions typical of primary alcohols, such as esterification and oxidation. It also contributes to the molecule's polarity and solubility.

-

Enolic Hydroxyl Group (-OH) at C5: This acidic hydroxyl group is adjacent to the ring's ketone. Its ability to be deprotonated allows this compound to act as a potent bidentate chelating agent, particularly for divalent and trivalent metal ions like Cu²⁺ and Fe³⁺.[2][6] This chelation is central to its mechanism of tyrosinase inhibition.

-

Ketone Group (C=O) at C4: This group, conjugated with the ring's double bonds, forms an α,β-unsaturated ketone system. It influences the electron distribution within the ring and contributes to the acidity of the adjacent C5-hydroxyl group.

Physicochemical Properties

The functional groups of this compound determine its physical and chemical properties, which are critical for its formulation and delivery in various applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₄ | [1][2] |

| Molar Mass | 142.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-155 °C | [2][5][7] |

| pKa | 9.40 | [2] |

| Solubility | Soluble in water, alcohol, and acetone. Slightly soluble in ether and ethyl acetate. | [5] |

| UV Absorption (λmax) | ~269 nm (in Chloroform) | [5] |

| Stability | Sensitive to light and air; prone to oxidation, which can be accelerated by heat. More stable in acidic conditions (optimal pH 3-5). | [7][8] |

Mechanism of Action: Tyrosinase Inhibition

The most well-documented biological function of this compound is the inhibition of tyrosinase, the key copper-containing enzyme in the melanin biosynthesis pathway.[6][9] Melanin synthesis begins with the oxidation of L-tyrosine to dopaquinone, a reaction catalyzed by tyrosinase.[10] this compound exerts its inhibitory effect primarily by chelating the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[6][9][11] This action renders the enzyme inactive, thus blocking the initial step of melanogenesis.

Kinetic studies have revealed that this compound acts as a competitive inhibitor of the monophenolase activity (L-tyrosine to L-DOPA) and a mixed-type inhibitor of the diphenolase activity (L-DOPA to dopaquinone) of mushroom tyrosinase.[12][13] It is also described as a slow-binding inhibitor, meaning an active form of the enzyme is required before the inhibitor can bind effectively.[12][14]

Caption: Mechanism of tyrosinase inhibition by this compound via copper chelation.

Involvement in Cellular Signaling Pathways

Recent research has shown that this compound's biological effects extend beyond direct enzyme inhibition, involving the modulation of key cellular signaling pathways, particularly those related to inflammation and cell survival.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound has been demonstrated to be a potential inhibitor of NF-κB activation in human keratinocytes.[9] It can suppress NF-κB activity induced by stimuli like ultraviolet radiation.[9] This anti-inflammatory action is significant, as inflammation can often trigger or exacerbate hyperpigmentation.

-

PI3K/Akt/mTOR Pathway: In studies related to osteoarthritis, this compound was found to suppress the activation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. Its modulation suggests that this compound may have applications in diseases characterized by aberrant cell signaling.

Caption: this compound's inhibitory effects on NF-κB and PI3K/Akt signaling pathways.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a standard method to quantify the inhibitory potential of a compound against tyrosinase activity, using L-DOPA as a substrate. This compound is typically used as a positive control.

Materials:

-

Mushroom Tyrosinase (e.g., 30 U/mL solution)

-

L-DOPA (e.g., 10 mM solution)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: In a 96-well plate, add the following to each well:

-

100 µL of 0.1 M phosphate buffer (pH 6.8).

-

40 µL of mushroom tyrosinase solution (30 U/mL).

-

20 µL of the test compound at various concentrations (dissolved in DMSO). For the control well, add 20 µL of DMSO.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.[5]

-

Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[5][7]

-

Calculation: Calculate the percentage of tyrosinase inhibition using the following formula:[5]

-

% Inhibition = [ ( (E - Eb) - (T - Tb) ) / (E - Eb) ] * 100

-

Where:

-

E = Absorbance of the enzyme reaction (control)

-

Eb = Absorbance of the enzyme blank

-

T = Absorbance of the test sample

-

Tb = Absorbance of the test blank

-

-

-

IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Caption: General experimental workflow for the in vitro tyrosinase inhibition assay.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the determination of this compound in various samples, such as cosmetic creams or food products.

Materials & Equipment:

-

HPLC system with a UV or Diode-Array Detector (DAD)

-

Reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of 0.1 M sodium dihydrogenphosphate and methanol (e.g., 97:3 v/v) or a gradient of acetonitrile and water with 0.1% acetic acid.[8][12]

-

This compound standard

-

Sample preparation solvents (e.g., 50% methanol)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Extraction:

-

For solid samples (e.g., food, creams), weigh a known amount and extract with a suitable solvent (e.g., 50% methanol).[8]

-

Vortex or sonicate the mixture to ensure complete extraction.

-

Centrifuge the sample to pellet solid debris.

-

-

Filtration: Filter the supernatant (from sample extraction) or the standard solutions through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.

-

Production and Purification

Commercially, this compound is produced via aerobic fermentation using strains of Aspergillus, such as A. oryzae or A. flavus, with glucose or other carbohydrate sources.[15]

Fermentation:

-

A suitable strain is cultivated in a seed culture and then transferred to a large-scale fermenter.

-

The fermentation medium contains a carbon source (e.g., glucose, starch), a nitrogen source, and essential minerals.[15]

-

The fermentation is carried out under controlled conditions of temperature (e.g., 32-36°C), pH, and aeration.[16][17]

Purification:

-

Broth Separation: After fermentation, the fungal biomass is separated from the fermentation broth by filtration.

-

Concentration & Crystallization: The broth, containing dissolved this compound, is concentrated by evaporation under reduced pressure. As the solution becomes supersaturated, it is cooled to induce crystallization.[16]

-

Recrystallization: The crude crystals are separated and can be purified further by repeated crystallization from a suitable solvent (e.g., ethanol, acetone) to remove impurities.[13]

-

Decolorization & Ion Exchange: For higher purity, the this compound solution may be treated with activated carbon to remove color impurities and passed through a cation exchange resin to remove metal ions.[16][17]

-

Drying: The final purified crystals are dried to yield the final product.

Conclusion

This compound possesses a simple yet elegant γ-pyrone structure with highly reactive functional groups that define its significant biological activities. The enolic hydroxyl and adjacent ketone groups enable potent metal chelation, which is the cornerstone of its well-established role as a tyrosinase inhibitor. Further research continues to uncover its influence on complex cellular signaling pathways like NF-κB and PI3K/Akt, suggesting a broader therapeutic potential beyond its current applications in dermatology and food science. The standardized protocols for its analysis and functional assessment are crucial for quality control and the development of new, more stable, and efficacious derivatives for the pharmaceutical and cosmetic industries. A thorough understanding of its chemical and biological profile is essential for professionals seeking to harness its full potential.

References

- 1. This compound alleviates osteoarthritis by attenuating inflammation and restoring impaired autophagy through regulating NF-κB and PI3K/AKT/mTOR signaling pathways: An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 4. Quantitative Determination of α-Arbutin, β-Arbutin, this compound, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibition assay [bio-protocol.org]

- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a potential inhibitor of NF-kappaB activation in transfectant human HaCaT and SCC-13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, this compound, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Purification of this compound - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 14. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. CN105112470A - Production process of this compound for whitening and freckle-removing cosmetics - Google Patents [patents.google.com]

- 17. CN1417341A - this compound producing process - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Kojic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid (KA), a natural metabolite produced by several species of fungi, is widely recognized for its application in the cosmetics industry as a tyrosinase inhibitor and skin-lightening agent.[1][2][3] Beyond its effects on melanogenesis, this compound and its synthesized derivatives possess significant antioxidant properties that are of great interest in the pharmaceutical and therapeutic fields. These properties are primarily attributed to its ability to scavenge free radicals and chelate transition metal ions, thereby mitigating oxidative stress.[1][4] However, the inherent instability and potential for skin irritation of this compound have prompted the development of numerous derivatives, such as esters and Schiff bases, to enhance stability, bioavailability, and efficacy.[2][5] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound and its derivatives, detailing the experimental protocols used for their evaluation and presenting quantitative data to facilitate comparative analysis.

Mechanism of Antioxidant Action

The antioxidant activity of this compound and its derivatives stems from two primary chemical mechanisms:

-

Free Radical Scavenging: The core structure of this compound, specifically its enolic hydroxyl group, can donate a hydrogen atom to unstable free radicals (like DPPH• or ABTS•+). This process neutralizes the radical, terminating the oxidative chain reaction. Derivatives of this compound are often designed to enhance this hydrogen-donating ability.[1][4]

-

Metal Ion Chelation: The γ-pyrone structure, featuring a ketone and a neighboring hydroxyl group, provides an effective site for chelating divalent transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[1][5][6] By binding these metal ions, this compound prevents their participation in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This chelation activity is also the basis for its well-known tyrosinase inhibitory effect, as it binds to the copper ion in the enzyme's active site.[1][6]

Caption: Dual antioxidant mechanisms of this compound derivatives.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is commonly quantified using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | IC₅₀ (µM) | Notes |

| This compound-Amino Pyridine Derivative (4h, R = 3-NO₂) | >200 (37.21% inhibition at 200 µM) | Phenyl ring substitution with electron-withdrawing groups was evaluated.[7] |

| This compound-Amino Pyridine Derivative (4i, R = 3-NO₂-4-MeO) | 120.59 | Exhibited the highest activity among the series tested.[7] |

| This compound Triazol Thiosemicarbazide Schiff Base (6p) | 10.53 | Showed the strongest DPPH scavenging activity in its series.[8] |

Table 2: ABTS Radical Scavenging Activity of this compound Derivatives

| Compound | IC₅₀ (µM) | Notes |

| This compound Triazol Thiosemicarbazide Schiff Base (6w) | 3.03 | Exhibited the most potent ABTS scavenging activity in its series.[8] |

Note: Data for this compound itself and a wider range of derivatives are often reported under varying experimental conditions, making direct comparison challenging. The tables above summarize data where derivatives were explicitly compared within the same study.

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity requires standardized protocols. The following sections detail the methodologies for the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep purple-colored molecule. Upon reduction, the color fades to a light yellow, and the change in absorbance is measured spectrophotometrically.[9][10]

Protocol:

-

Reagent Preparation:

-

Sample Preparation:

-

Dissolve this compound or its derivatives in the same solvent as the DPPH solution to create a stock solution.

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities and safety data of this compound and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, in vitro, and in silico evaluations of this compound derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the synthesis and biological activity of this compound triazol thiosemicarbazide Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Antioxidant activity analysis [bio-protocol.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Kojic Acid in Scientific Literature

Abstract

This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring fungal metabolite with significant applications across the cosmetic, food, and pharmaceutical industries. Its discovery over a century ago initiated a cascade of research into its biosynthesis, chemical properties, and biological activities. This technical guide provides a comprehensive overview of the history and scientific discovery of this compound, detailing its initial isolation, structural elucidation, and the evolution of its production methodologies. It presents key quantitative data from historical and modern studies in a structured format, outlines detailed experimental protocols for its production and analysis, and visualizes critical pathways and workflows to offer a thorough resource for scientific and professional audiences.

Discovery and Historical Milestones

The history of this compound is rooted in early 20th-century Japanese microbiology and chemistry.

-

1907: The Initial Discovery The journey of this compound began when Dr. K. Saito, a Japanese scientist, first isolated a novel crystalline compound from the mycelium of Aspergillus oryzae.[1][2] This fungus was cultivated on steamed rice, a traditional Japanese starter culture known as "koji" (麹), which is fundamental to the production of sake, miso, and soy sauce.[1][2]

-

1913: Naming the Compound The compound was given the name "this compound" by Dr. T. Yabuta in 1913, a direct homage to the "koji" fungus from which it was first derived.[1]

-

1924: Structural Elucidation Dr. Yabuta continued his research and, in 1924, successfully determined the chemical structure of this compound, identifying it as 5-hydroxy-2-hydroxymethyl-4-pyranone.[1] This foundational work paved the way for understanding its chemical properties and potential applications.

-

Early Observations and Applications A key observation that spurred further research was the noticeably smooth and fair hands of workers in Japanese sake breweries.[3] This anecdotal evidence suggested a skin-lightening property, which was later scientifically attributed to this compound's presence as a byproduct of the fermentation process.[3][4] This led to its development as a cosmetic ingredient. In 1988, this compound was officially approved by the Ministry of Health, Labour and Welfare of Japan as an active skin-brightening ingredient.[3]

Production of this compound: From Laboratory to Industrial Scale

This compound is a secondary metabolite produced through aerobic fermentation by various fungi, primarily from the Aspergillus genus, including A. oryzae, A. flavus, and A. tamarii.[1]

Fermentation Principles

The production of this compound relies on providing a suitable carbon source to the fungus under controlled environmental conditions. Glucose has historically been identified as the most effective carbon source for high yields.[3] The biosynthesis is a complex process where glucose is converted enzymatically into this compound.[1][5] Research has shown that this compound synthesis often commences when the fungal culture reaches a stationary growth phase and ceases upon the depletion of the glucose substrate.[6]

Optimization of Production

Over the decades, significant research has focused on optimizing fermentation conditions to maximize yield. Key parameters that have been studied and manipulated include the choice of microbial strain, medium composition (carbon and nitrogen sources), pH, temperature, and aeration.

Table 1: Optimal Conditions for this compound Production by Various Aspergillus Strains

| Strain | Carbon Source (Concentration) | Nitrogen Source (Concentration) | Initial pH | Temperature (°C) | Max Yield (g/L) | Reference |

| Aspergillus oryzae MK107-39 | 100 g/L | Peptone (4 g/L) | 6.0 | 29 | 88.8 | [6] |

| Aspergillus parasiticus | Glucose (6%) | Yeast Extract (1%) | 5.0 | 28 | 34.38 | [2] |

| Aspergillus flavus (Mutant) | Glucose | - | - | - | 61.78 | [3] |

| Aspergillus flavus (Link 44-1) | Glucose | - | - | - | 45.3 | |

| Aspergillus flavus (No. 7) | Molasses Medium | - | - | 30 | 53.5 | [7] |

| Aspergillus oryzae (Mutant) | Glucose (200 g/L) | Yeast Extract (6 g/L) | - | - | 139.24 | [8] |

Biological Activity: Mechanism of Action

The primary biological activity that makes this compound commercially valuable is its ability to inhibit tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for the first two steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[9] Dopaquinone is a precursor for melanin, the pigment responsible for coloration in skin, hair, and eyes.

This compound functions as a potent, reversible, and competitive inhibitor of tyrosinase.[10][11] Its inhibitory action is primarily due to its ability to chelate the copper ions (Cu²⁺) within the active site of the enzyme.[12] By binding to these essential ions, this compound effectively blocks the enzyme's catalytic function, thereby preventing the synthesis of melanin.

Table 2: Tyrosinase Inhibitory Activity (IC₅₀) of this compound

| Enzyme Source | Substrate | IC₅₀ Value (µM) | Reference |

| Mushroom Tyrosinase | L-DOPA | 121 ± 5 | [10] |

| Mushroom Tyrosinase | - | 48.62 ± 3.38 | [13] |

| Mushroom Tyrosinase | - | 16.6 | [13] |

| Human Tyrosinase | - | > 500 | [9] |

Note: IC₅₀ values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions.[9]

Key Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of this compound, synthesized from descriptions in scientific literature.

Protocol for this compound Production via Submerged Fermentation

This protocol is based on methodologies developed for Aspergillus species.

-

Inoculum Preparation: a. Prepare slant cultures of the desired Aspergillus strain (e.g., A. flavus, A. oryzae) on a suitable agar medium. b. After 7-10 days of incubation, prepare a spore suspension by adding sterile distilled water to the slant and gently agitating. c. Adjust the final spore concentration to approximately 5 x 10⁶ spores/mL.[7]

-

Fermentation Medium Preparation: a. Prepare the liquid fermentation medium. A typical composition per liter is:

- Glucose: 100 g

- Yeast Extract: 5.0 g

- KH₂PO₄: 1.0 - 1.5 g[7]

- MgSO₄·7H₂O: 0.5 g[7] b. Adjust the initial pH of the medium to between 3.0 and 5.0 using HCl or NaOH.[2][7] c. Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 20 minutes.[7]

-

Fermentation Process: a. After cooling, inoculate each flask with 2 mL of the prepared spore suspension.[7] b. Incubate the flasks at 28-30°C on a rotary shaker at 180-220 rpm for 10-12 days.[2][7]

Protocol for Extraction and Purification of this compound

This protocol describes a common method for isolating crystalline this compound from the fermentation broth.

-

Mycelium Removal: a. After fermentation, filter the broth through cheesecloth or a similar filter to remove the fungal mycelium. b. Centrifuge the resulting filtrate at high speed (e.g., 5000-6500 rpm) for 15 minutes to remove any remaining solids.[7][14]

-

Concentration and Crystallization: a. Transfer the clarified fermentation broth to a rotary evaporator. b. Concentrate the broth under vacuum at a temperature of 70-80°C until crystals begin to form.[14][15] c. Cool the concentrated solution to a low temperature (2-5°C) and maintain for several hours (up to 24 hours) to allow for complete crystallization.[15][16] d. Collect the crude this compound crystals by vacuum filtration.

-

Decolorization and Recrystallization: a. Dissolve the crude crystals in hot distilled water (e.g., at 70-85°C) to create a concentrated solution.[15] b. Add powdered activated carbon (typically 0.5-2% of the solution volume) to the hot solution.[14][15] c. Maintain the temperature and stir for 30-60 minutes to decolorize the solution. d. Filter the hot solution to remove the activated carbon. e. Repeat steps 2c and 2d (cooling and filtration) to obtain purified, white, needle-like crystals of this compound.[15] f. Dry the final product under vacuum. Purity can be assessed via HPLC.

Protocol for Mushroom Tyrosinase Inhibition Assay

This protocol outlines a standard colorimetric method to determine the inhibitory effect of this compound on mushroom tyrosinase.

-

Reagent Preparation: a. Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. b. Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.[11] c. Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 8 mM) in the phosphate buffer.[11] d. Inhibitor Solution: Prepare a series of dilutions of this compound in the phosphate buffer (e.g., ranging from 7.5 µM to 960 µM).[11]

-

Assay Procedure: a. In a 96-well microplate, add the following to each well:

- Phosphate Buffer

- 20 µL of tyrosinase solution

- 20 µL of this compound solution (or buffer for the control) b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding 160 µL of the L-DOPA substrate solution to each well.[17] d. Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) using a microplate reader. e. Continue to record the absorbance at 1-minute intervals for 25-30 minutes.[11]

-

Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound from Glucose

The biosynthesis of this compound from glucose involves a direct conversion pathway mediated by enzymes such as oxidases and dehydrogenases.

Caption: Direct enzymatic conversion of glucose to this compound.

Experimental Workflow for this compound Production and Purification

This diagram outlines the major steps from fungal culture to purified product.

Caption: Workflow for this compound production and purification.

Mechanism of Tyrosinase Inhibition by this compound

This diagram illustrates the chelation of copper ions in the tyrosinase active site.

Caption: this compound chelates copper ions, inactivating tyrosinase.

References

- 1. researchgate.net [researchgate.net]

- 2. api.fspublishers.org [api.fspublishers.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemo-enzymatic three-step conversion of glucose to this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in silico studies of the inhibitory effects of some novel this compound derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. CN105837543A - Method for extracting refined this compound from fermentation broth - Google Patents [patents.google.com]

- 16. Purification of this compound - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 17. Combined Kinetic Studies and Computational Analysis on this compound Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Strains with High-Yield Kojic Acid Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid (5-hydroxy-2-hydroxymethyl-γ-pyrone) is a secondary metabolite produced by several species of fungi, most notably from the Aspergillus genus.[1][2][3] It has garnered significant commercial interest due to its wide range of applications in the cosmetic, food, and pharmaceutical industries.[1][2][4] In cosmetics, it is a well-known tyrosinase inhibitor, functioning as a skin-lightening agent.[2] Its ability to chelate metals and act as an antioxidant also makes it a valuable food additive to prevent browning and spoilage.[4] Furthermore, this compound exhibits antibacterial and antifungal properties, highlighting its potential in medical applications.[1] The increasing demand for this compound necessitates the development of high-yield production strategies, focusing on potent fungal strains and optimized fermentation processes. This guide provides a comprehensive overview of high-yield this compound producing fungal strains, detailed experimental protocols for strain improvement and fermentation, and a summary of the key biosynthetic pathways.

High-Yield Fungal Strains and Production Titers

Several fungal species are known for their ability to produce this compound, with Aspergillus oryzae, Aspergillus flavus, and Aspergillus parasiticus being the most prominent.[1][2][5] Through strain screening, mutagenesis, and optimization of fermentation conditions, researchers have achieved significant improvements in this compound yields. A summary of high-yield strains and their reported production titers is presented in Table 1.

| Fungal Strain | This compound Yield (g/L) | Key Fermentation Parameters | Reference |

| Co-culture of Aspergillus oryzae ASU44 and A. flavus ASU45 | 114.28 | Glucose (150 g/L), Yeast extract (5 g/L), KH2PO4 (3 g/L), MgSO4·7H2O (0.5 g/L), pH 3 | [6] |

| Aspergillus oryzae (Ao-4) | 139.24 | Glucose (200 g/L), Yeast extract (6 g/L), KH2PO4 (1.5 g/L), MgSO4·7H2O (1 g/L) | [7] |

| Aspergillus oryzae var. effusus NRC 14 | 50.0 | Glucose (100 g/L), Ammonium nitrate (1.125 g/L), pH 4.0, 30°C, 12 days incubation | [1] |

| Aspergillus flavus | 50.27 | Glucose (100 g/L), Yeast extract (5 g/L), 30°C, 180 rpm, 9 days incubation | [2][8][9][10] |

| Aspergillus parasiticus | 34.38 | Glucose (6%), Yeast extract (1%), pH 5, 28°C, 10 days incubation, 220 rpm | [4] |

| Aspergillus oryzae 124A | 44.19 | Glucose as carbon source | [11] |

| Aspergillus oryzae HAk2-M26 (mutant) | Increased 2.03-fold over wild-type | Malt extract sucrose medium, pH 4, 30°C, 7 days incubation | [12][13] |

| Aspergillus flavus HAk1-M2 (mutant) | Increased 1.9-fold over wild-type | Malt extract sucrose medium, pH 4, 30°C, 7 days incubation | [12][13] |

| Aspergillus oryzae MK107-39 (mutant) | 28.0 | Glucose (100 g/L) | [14] |

| Engineered Aspergillus niger | 25.71 | pH-controlled batch bioreactor | [15] |

Experimental Protocols

Screening of High-Yielding Fungal Strains

Objective: To isolate and identify fungal strains with the potential for high this compound production.

Methodology:

-

Sample Collection: Isolate fungi from natural sources such as soil or stored grains.[1][3][13]

-

Isolation and Purification: Serially dilute the samples and plate them on a suitable agar medium, such as Potato Dextrose Agar (PDA).[1] Incubate at 30°C until fungal colonies appear. Isolate individual colonies and subculture to obtain pure cultures.

-

Primary Screening: Inoculate the pure isolates onto a screening medium containing a colorimetric indicator for acid production. A common screening medium contains glucose (10%), yeast extract (0.25%), K2HPO4 (0.1%), and MgSO4·7H2O (0.05%), with the pH adjusted to 4.[2] The addition of 1 mM ferric chloride (FeCl3) will result in a wine-red color in the presence of this compound.[16]

-

Secondary Screening (Shake Flask Fermentation):

-

Prepare a liquid fermentation medium. A typical medium consists of glucose (100 g/L), yeast extract (5 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.5 g/L).[9]

-

Inoculate 250 mL Erlenmeyer flasks containing 100 mL of the medium with a spore suspension (e.g., 1x10^6 spores/mL) of the selected strains.[9]

-

Incubate the flasks on a rotary shaker at 180 rpm and 30°C for 9-12 days.[1][10]

-

Harvest the culture broth at regular intervals and analyze for this compound concentration.

-

Strain Improvement by Mutagenesis

Objective: To enhance the this compound production capabilities of a selected fungal strain through random mutagenesis.

Methodology:

-

Spore Suspension Preparation: Prepare a spore suspension of the parent strain in sterile distilled water containing a surfactant like Tween 80.

-

Mutagenesis Treatment:

-

UV Irradiation: Expose the spore suspension to UV light (254 nm) for varying durations (e.g., 5, 10, 20, 40, and 60 minutes).[8][9]

-

Gamma Irradiation: Subject the spore suspension to different doses of gamma radiation (e.g., 20, 40, 60, 80, 100, 120, 140, and 160 Gy).[8][9]

-

Chemical Mutagenesis (NTG): Treat the spore suspension with a chemical mutagen such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[14][17]

-

-

Selection of Mutants: Plate the treated spore suspension on a suitable agar medium and incubate. Select colonies that exhibit desired characteristics, such as larger clearing zones on a screening medium.

-

Evaluation of Mutants: Cultivate the selected mutant strains in shake flasks as described in the secondary screening protocol and compare their this compound production with the parent strain.[12][13]

Optimization of Fermentation Conditions

Objective: To determine the optimal culture conditions for maximizing this compound production by a specific fungal strain.

Methodology:

-

One-Factor-at-a-Time (OFAT) Optimization:

-

Carbon Source: Evaluate different carbon sources (e.g., glucose, sucrose, fructose, starch) at various concentrations (e.g., 50-150 g/L).[1] Glucose is often found to be the best carbon source for high yields.[1][2]

-

Nitrogen Source: Test various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium nitrate, ammonium sulfate) at different concentrations.[1][2] Yeast extract and ammonium nitrate are frequently reported as effective nitrogen sources.[1][2]

-

pH: Determine the optimal initial pH of the fermentation medium, typically in the range of 3 to 5.[4][6]

-

Temperature: Assess the effect of different incubation temperatures, usually between 25°C and 30°C.[1]

-

Aeration: Optimize aeration by varying the medium volume in the flasks or the agitation speed.[1][18]

-

-

Statistical Optimization (e.g., Response Surface Methodology - RSM):

Quantification of this compound

Objective: To accurately measure the concentration of this compound in the fermentation broth.

Methodology:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

-

Filter the supernatant through a 0.45 µm membrane filter.[19]

-

-

Analytical Methods:

-

Spectrophotometry: A simple and rapid method involves reacting the supernatant with a ferric chloride solution, which forms a red-colored complex with this compound that can be measured spectrophotometrically.[16]

-

High-Performance Liquid Chromatography (HPLC): For more accurate and sensitive quantification, HPLC is the preferred method.

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to HPLC.[20][21]

-

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus species is a complex process involving a cluster of genes. The key genes identified are kojA, kojR, and kojT.[22][23] kojA encodes an oxidoreductase, kojR encodes a Zn(II)2Cys6 transcriptional activator, and kojT encodes a transporter protein.[24][25] The transcriptional activator, KojR, plays a crucial role in regulating the expression of the biosynthetic genes.[24] The pathway is induced by the presence of this compound itself at the transcriptional level.[24]

Caption: Simplified this compound biosynthesis pathway in Aspergillus.

Experimental Workflow for Strain Improvement

A typical workflow for improving this compound production in a fungal strain involves a series of steps starting from the wild-type strain and leading to a high-yielding mutant under optimized conditions.

Caption: Workflow for fungal strain improvement for this compound production.

Logical Relationships in Fermentation Optimization

Optimizing fermentation conditions involves understanding the logical relationships between various parameters to achieve maximum product yield. This diagram illustrates the key factors and their influence on the final output.

Caption: Logical flow of factors influencing this compound fermentation.

Conclusion

The production of this compound can be significantly enhanced through the selection of high-yielding fungal strains and the meticulous optimization of fermentation parameters. Species such as Aspergillus oryzae and Aspergillus flavus have demonstrated remarkable potential, with yields exceeding 100 g/L achieved through co-culturing and statistical optimization techniques. Strain improvement via mutagenesis remains a powerful tool for developing hyper-producing strains. A thorough understanding of the this compound biosynthesis pathway and the interplay of various fermentation conditions is crucial for designing efficient and scalable production processes. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to advance the industrial production of this valuable secondary metabolite.

References

- 1. ijcmas.com [ijcmas.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 4. api.fspublishers.org [api.fspublishers.org]

- 5. This compound Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OPTIMIZATION OF this compound PRODUCTION BY ASPERGILLUS COCULTURE AND IT’S APPLICATION AS ANTI-BROWNING AGENT [bpsa.journals.ekb.eg]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. Improvement of this compound Production by a Mutant strain of Aspergillus flavus | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. iiste.org [iiste.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Improved production of this compound by mutagenesis of Aspergillus flavus HAk1 and Aspergillus oryzae HAk2 and their potential antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effective production of this compound in engineered Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. scholar.ui.ac.id [scholar.ui.ac.id]

- 18. journals.innovareacademics.in [journals.innovareacademics.in]

- 19. Determination of this compound in Various Commercial Foods by HPLC [jstage.jst.go.jp]

- 20. Analytical Method for the Identification and Assay of this compound, Methylparaben, and Propylparaben in Cosmetic Products Using UPLC: Application of ISO 12787:2011 Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. This compound biosynthesis in Aspergillus oryzae is regulated by a Zn(II)(2)Cys(6) transcriptional activator and induced by this compound at the transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Gene Clusters and the Transcriptional Activation Mechanism of Aspergillus flavus KojR on Expression of Clustered Genes - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Kojic Acid Production in Aspergillus oryzae: A Technical Guide

Abstract

Kojic acid, a secondary metabolite produced by the filamentous fungus Aspergillus oryzae, has garnered significant interest across the cosmetic, food, and pharmaceutical industries for its potent tyrosinase inhibitory and antioxidant properties.[1][2] The biosynthesis of this pyrone compound is a complex process, governed by a dedicated gene cluster and modulated by a network of regulatory factors. Understanding the genetic underpinnings of this compound production is paramount for the rational design of strains with enhanced yields and for the optimization of fermentation processes. This technical guide provides a comprehensive overview of the core genetic components, regulatory networks, and experimental methodologies pertinent to the study of this compound biosynthesis in A. oryzae. Detailed protocols for genetic manipulation and quantitative analysis are presented, alongside structured data summaries and visual representations of key pathways to facilitate further research and development in this field.

The Core this compound Biosynthetic Gene Cluster

The cornerstone of this compound production in Aspergillus oryzae is a trio of genes organized into a compact cluster.[3][4] This cluster was first identified in 2010 and is central to the synthesis and transport of this compound.[4]

-

kojA : This gene encodes a FAD-dependent oxidoreductase, which is believed to be the primary enzyme directly involved in the biosynthesis of this compound from glucose.[5][6] Gene knockout studies have demonstrated that the deletion of kojA completely abrogates this compound production.[5]

-

kojR : A Zn(II)2Cys6 transcription factor, KojR, is the master regulator of the gene cluster.[5][7][8] It positively regulates the expression of both kojA and kojT.[8][9] Overexpression of kojR has been shown to significantly increase this compound yield, while its disruption leads to a complete loss of production.[8][10] this compound itself can induce the transcriptional activity of KojR, suggesting a positive feedback loop.[5][7]

-

kojT : This gene encodes a major facilitator superfamily (MFS) transporter responsible for the secretion of this compound out of the fungal cell.[4][11][12] While its deletion reduces, it does not completely eliminate this compound production, indicating the presence of other transporters that may also contribute to this process.[4]

Regulatory Network and Influencing Factors

Beyond the core gene cluster, a complex regulatory network fine-tunes the production of this compound. This network involves a variety of transcription factors and other regulatory proteins that respond to environmental cues.

-

LaeA: A global regulator of secondary metabolism in many filamentous fungi, LaeA positively influences the expression of the this compound gene cluster.[13][14] Loss-of-function mutations in laeA result in the abolishment of this compound synthesis.[13][14]

-

AoZFA: This novel zinc-finger protein acts as a negative regulator of this compound production by suppressing the expression of kojR.[15] Disruption of AozfA leads to increased this compound yields.[15]

-

Aokap Genes: Several genes located near the this compound cluster, designated as Aokap, have been shown to influence its production. For instance, Aokap1 and Aokap4 (encoding another MFS transporter) are involved in growth and this compound synthesis.[4] Aokap9 appears to regulate this compound synthesis through a pathway involving AoZFA, LaeA, and KojR.[14]

-

Carbon and Nitrogen Metabolism: The biosynthesis of this compound is intricately linked to primary metabolism. High glucose concentrations are generally favorable for production.[16] Conversely, the presence of readily available nitrogen sources, such as nitrate, can suppress this compound synthesis.[6][17] The nitrate transporter NrtA plays a role in this repression; its disruption can alleviate the inhibitory effect of nitrate on this compound production.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the genetic manipulation and fermentation optimization of this compound production in A. oryzae.

Table 1: Impact of Gene Overexpression and Knockout on this compound Production